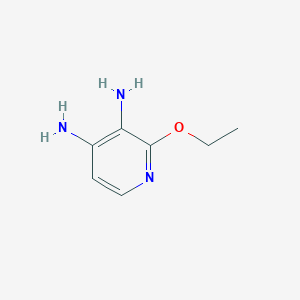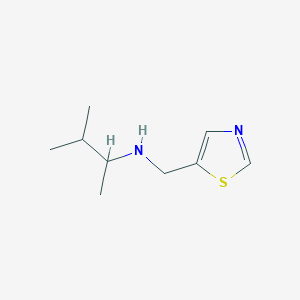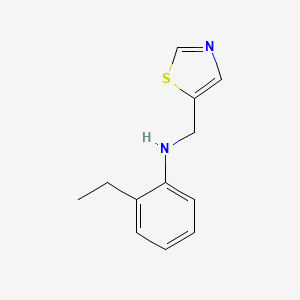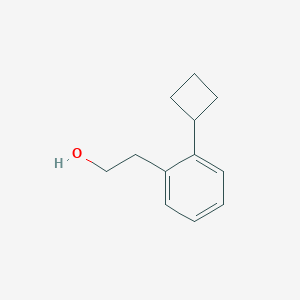
2-Ethoxypyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-2-ethoxypyridine: is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two amino groups at positions 3 and 4, and an ethoxy group at position 2 on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (around -78°C). This process produces 3,4-pyridynes, which upon heating to 75°C, undergo regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .
Industrial Production Methods: Industrial production methods for 3,4-Diamino-2-ethoxypyridine typically involve large-scale synthesis using similar regioselective lithiation and Grignard reagent addition techniques. The process is adapted into continuous flow setups to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diamino-2-ethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of 3,4-Diamino-2-ethoxypyridine.
Reduction: Amino derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3,4-Diamino-2-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Diamino-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
3,4-Diaminopyridine: Similar structure but lacks the ethoxy group.
2,4-Diamino-6-ethoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3,4-Diamino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3,4-Diamino-2-ethoxypyridine is unique due to the presence of both amino and ethoxy groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1187732-75-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-ethoxypyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-6(9)5(8)3-4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |
InChI Key |
AFQKVMQKBJOHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13270168.png)


![2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13270178.png)

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13270189.png)
![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13270192.png)
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13270201.png)
![3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13270208.png)

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13270218.png)
![1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13270220.png)
